

# Application Note: NMR Characterization of 5-Hydroxytoluene-2,4-disulphonic Acid

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## Compound of Interest

Compound Name:	5-Hydroxytoluene-2,4-disulphonic acid
CAS No.:	15509-33-8
Cat. No.:	B108939

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Methodology for Structural Validation and Impurity Profiling in Aqueous Media

## Introduction & Compound Analysis

**5-Hydroxytoluene-2,4-disulphonic acid** (also known as 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., sulfone antibiotics like Dapsone derivatives) and industrial dyes.

## Structural Challenges

The compound presents specific analytical challenges due to its high polarity and substitution pattern:

- **Tetra-substituted Benzene Ring:** The aromatic ring possesses only two protons, located para to each other. This results in a simplified splitting pattern (singlets) that can obscure regiochemical information without 2D NMR verification.
- **Electronic Environment:** The proton at position 3 (

) is sandwiched between two strongly electron-withdrawing sulfonic acid groups, causing a significant downfield shift. Conversely, the proton at position 6 (

) is shielded by the adjacent hydroxyl and methyl groups.

- Hygroscopicity: As a free acid, the compound is highly hygroscopic. Precise qNMR requires careful handling or conversion to a sulfonate salt.

## Experimental Protocol

### Sample Preparation

Due to the presence of two sulfonic acid groups and a phenolic hydroxyl, Deuterium Oxide (

) is the solvent of choice. DMSO-

may be used for the free acid but can lead to broad peaks due to proton exchange.

Reagents:

- Solvent:  
  
(99.9% D) or DMSO-  
  
(99.8% D).
- Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-  
  
acid sodium salt (TSP) for aqueous solutions.[1]
- pH Adjuster: 40% NaOD in  
  
(optional, to ensure full deprotonation).

Step-by-Step Preparation:

- Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.
- Solvation: Add 600  $\mu$ L of

- Standard Addition: Add 10  $\mu\text{L}$  of 10 mM TSP stock solution (referenced to 0.00 ppm).
- Mixing: Vortex until fully dissolved. If the solution is cloudy or the pH is extremely low ( $<1$ ), carefully titrate with NaOD to pH  $\sim 7$ – $8$ . This stabilizes the chemical shifts by ensuring the phenol and sulfonic acids are in their anionic forms (sulfonate/phenolate).
- Transfer: Transfer to a 5 mm high-precision NMR tube.

## Acquisition Parameters (Bruker/Jeol/Varian)

For quantitative and structural work, use the following optimized parameters:

Parameter	<b><sup>1</sup>H NMR (Quantitative)</b>	<b><sup>13</sup>C NMR (Structural)</b>	<b>HSQC (2D)</b>
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)	hsqcetgp (Phase sensitive)
Spectral Width	12–15 ppm	220 ppm	F2: 12 ppm, F1: 200 ppm
Relaxation Delay (D1)	$\geq 10$ sec (5 x T1)	2 sec	1.5 sec
Scans (NS)	16–64	1024–4096	4–8
Temperature	298 K (25°C)	298 K	298 K
Acquisition Time	3–4 sec	1–2 sec	0.2 sec

“

*Expert Insight: The long relaxation delay (D1) in <sup>1</sup>H NMR is critical. The aromatic protons, isolated from neighbors, may have long T1 relaxation times. Insufficient D1 will lead to under-integration of the aromatic signals relative to the methyl group.*

## Spectral Analysis & Assignment Strategy

## 1H NMR Prediction & Logic

The molecule (C7H8O7S2) has three distinct proton environments.

Table 1: 1H NMR Assignment (in

, pH > 7)

Position	Type	Multiplicity	Chemical Shift ( , ppm)	Mechanistic Explanation
H-3	Aromatic CH	Singlet (s)	8.10 – 8.35	Deshielded: Located between two electron-withdrawing sulfonate groups ( ) . The "combined ortho-effect" pushes this signal significantly downfield.
H-6	Aromatic CH	Singlet (s)	6.60 – 6.90	Shielded: Located ortho to the electron-donating Hydroxyl ( ) and Methyl ( ) groups.
H-1 (Me)	Methyl ( )	Singlet (s)	2.40 – 2.60	Slightly Deshielded: Attached to the aromatic ring, ortho to a sulfonate group.

Note: If the sample is acidic (pH < 2), the H-6 signal may shift downfield slightly due to protonation of the phenolate.

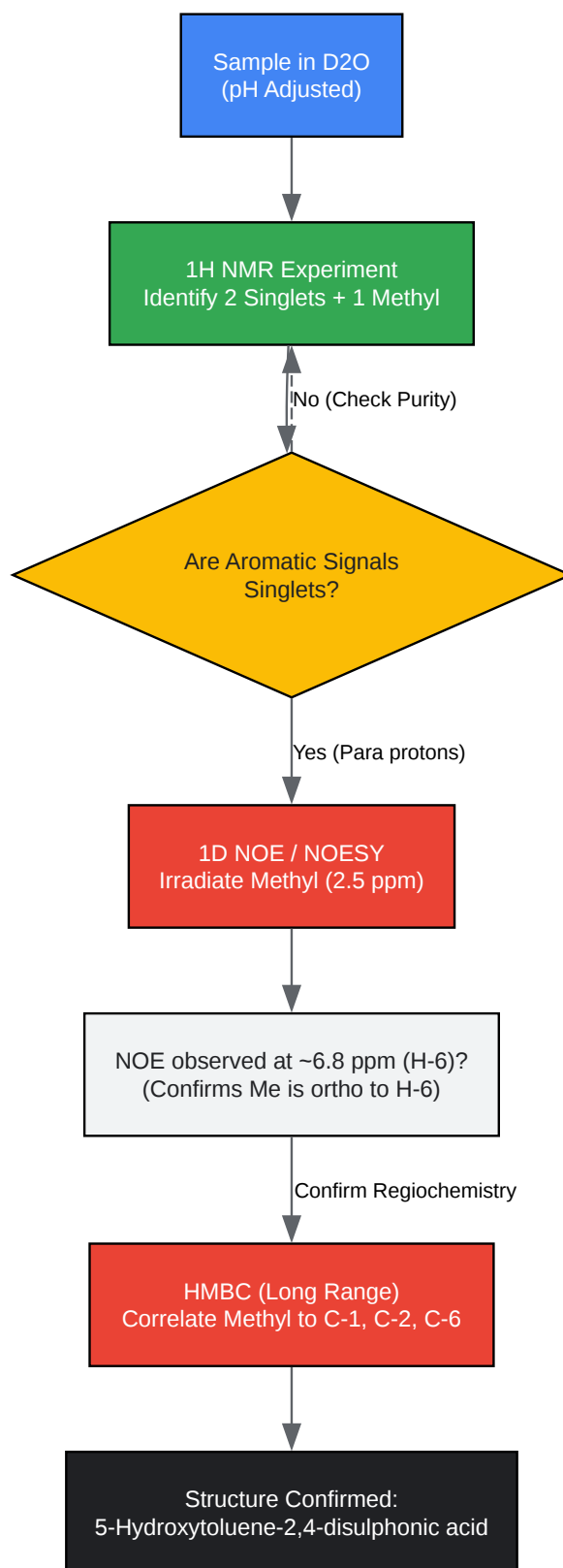
## 13C NMR Assignment

The carbon spectrum should display 7 distinct signals.

- C-5 (C-OH): Most deshielded quaternary carbon (~155–160 ppm).
- C-2, C-4 (C-SO<sub>3</sub>H): Deshielded quaternary carbons (~130–145 ppm). C-4 is likely further downfield than C-2 due to being para to the Methyl group vs. para to the Hydroxyl.
- C-3 (CH): Aromatic CH between sulfonates (~125–130 ppm).
- C-6 (CH): Aromatic CH ortho to OH (~115–120 ppm).
- C-1 (C-Me): Quaternary carbon (~130 ppm).
- Methyl C: Aliphatic carbon (~20 ppm).

## Structural Validation Workflow (Logic Diagram)

To definitively distinguish this isomer from potential byproducts (e.g., 3-sulfonic acid variants), follow this self-validating workflow.



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Figure 1: Step-by-step NMR logic flow for confirming the regiochemistry of **5-Hydroxytoluene-2,4-disulphonic acid**.

## Key Validation Step: NOE Difference

The most critical experiment to confirm the isomer is the 1D NOE (Nuclear Overhauser Effect).

- Action: Irradiate the Methyl signal at ~2.5 ppm.
- Expected Result: You should observe a strong NOE enhancement only at the H-6 signal (~6.8 ppm).
- Negative Control: The H-3 signal (~8.2 ppm) is distant from the methyl group and should show no enhancement.
- Conclusion: This confirms the Methyl group is adjacent to H-6 and distant from H-3, validating the 1,2,4,5-substitution pattern.

## References

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